N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide
Description
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluorophenyl group, an oxolane ring, and an oxazole moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Properties
IUPAC Name |
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-21-14-8-13(23-19-14)16(20)18-9-11-6-7-22-15(11)10-2-4-12(17)5-3-10/h2-5,8,11,15H,6-7,9H2,1H3,(H,18,20)/t11-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCFDZIBHSJWRR-NHYWBVRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCC2CCOC2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NOC(=C1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the oxolane intermediate.
Construction of the oxazole ring: This can be done via a cyclization reaction involving a suitable nitrile or amide precursor.
Final coupling: The oxazole intermediate is then coupled with the oxolane derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Pharmacology: The compound may be used in studies to understand its interaction with biological targets and its pharmacokinetic properties.
Materials Science: Its unique chemical structure could make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide
- N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide
- N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide
Uniqueness
The uniqueness of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
